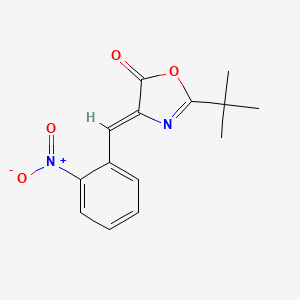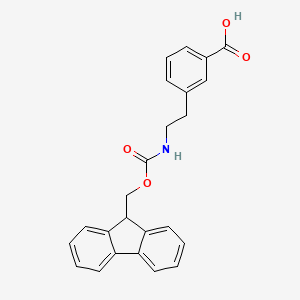
1-Fluorosulfonyloxy-4-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorosulfonyloxy-4-isocyanatobenzene is a chemical compound that features both fluorosulfonyloxy and isocyanato functional groups attached to a benzene ring
Mécanisme D'action
Target of Action
1-Fluorosulfonyloxy-4-isocyanatobenzene is a versatile chemical compound used in various scientific research applications. Its primary targets are organic compounds that can undergo fluorosulfonylation . This process is essential in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The compound interacts with its targets through a process known as direct fluorosulfonylation . This involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
The affected biochemical pathway is the fluorosulfonylation pathway . This pathway involves the generation of fluorosulfonyl radicals, which then interact with organic compounds to produce sulfonyl fluorides . The downstream effects include the production of biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the production of sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other chemical compounds.
Méthodes De Préparation
One common method involves the reaction of 4-isocyanatobenzenesulfonyl fluoride with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Fluorosulfonyloxy-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Addition Reactions: The isocyanato group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming urea, carbamate, and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluorosulfonyloxy-4-isocyanatobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of biological systems, particularly in the development of probes and inhibitors for various biological targets.
Comparaison Avec Des Composés Similaires
1-Fluorosulfonyloxy-4-isocyanatobenzene can be compared with other similar compounds such as:
4-Fluorophenyl isocyanate: Lacks the fluorosulfonyloxy group, making it less reactive in certain substitution reactions.
4-Isocyanatobenzenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a fluorosulfonyloxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications compared to similar compounds.
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4S/c8-14(11,12)13-7-3-1-6(2-4-7)9-5-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOOXOXKUACJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838158-91-0 |
Source


|
| Record name | 4-isocyanatophenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2781916.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)

![N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2781925.png)



![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)



![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
